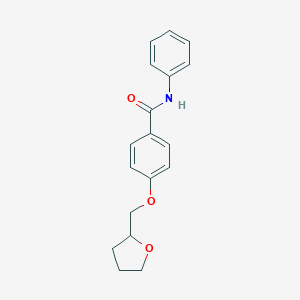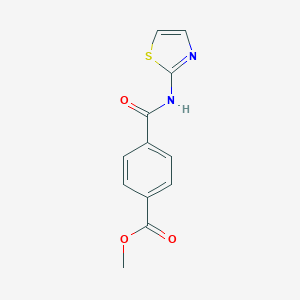![molecular formula C17H17ClN2O3S B250539 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide exerts its effects through the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and metastasis. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide also inhibits the activity of voltage-gated sodium channels, which are involved in the regulation of neuronal excitability and the transmission of pain signals.
Biochemical and Physiological Effects:
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has also been shown to regulate the expression of genes involved in cell growth and differentiation, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition and analysis of specific pathways. However, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide may also have off-target effects and its use may be limited by its solubility and stability.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide analogs for use in cancer therapy. Additionally, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide may have potential applications in the treatment of other diseases such as diabetes and inflammatory disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.
Synthesemethoden
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-(1-pyrrolidinylsulfonyl)aniline to yield 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in treating cardiovascular diseases by regulating blood pressure and improving heart function. Additionally, 4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H17ClN2O3S |
|---|---|
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
4-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) |
InChI-Schlüssel |
BSOZKVUZTWHDDQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)